
trans-4-Sphingenine-13C2,D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Sphingenine-13C2,D2: , also known as D-erythro-Sphingosine-13C2,D2, is a deuterated and carbon-13 labeled derivative of D-erythro-Sphingosine. This compound is a stable isotope-labeled sphingolipid, which plays a significant role in various biological processes. It is primarily used in scientific research to study sphingolipid metabolism and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Sphingenine-13C2,D2 involves the incorporation of stable isotopes of carbon and deuterium into the sphingosine backboneThe reaction conditions often involve the use of specific catalysts and reagents to ensure the selective incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical synthesis techniques and equipment to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the isotopic labels .
化学反应分析
Types of Reactions: trans-4-Sphingenine-13C2,D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different biological and chemical environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce sphingosine-1-phosphate, while reduction reactions may yield dihydrosphingosine .
科学研究应用
Chemistry: In chemistry, trans-4-Sphingenine-13C2,D2 is used as a tracer to study sphingolipid metabolism and pathways. Its stable isotopic labels allow researchers to track its incorporation and transformation in various chemical reactions .
Biology: In biological research, this compound is used to investigate the role of sphingolipids in cellular processes such as apoptosis, cell signaling, and membrane structure. It helps in understanding the mechanisms by which sphingolipids influence cellular functions .
Medicine: In medicine, this compound is used to study the effects of sphingolipids on diseases such as cancer, neurodegenerative disorders, and metabolic diseases. It aids in the development of therapeutic strategies targeting sphingolipid pathways .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its stable isotopic labels make it a valuable tool for drug development and pharmacokinetic studies .
作用机制
trans-4-Sphingenine-13C2,D2 exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit protein kinase C (PKC) and activate protein phosphatase 2A (PP2A). These interactions influence various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s stable isotopic labels allow researchers to study its mechanism of action in detail .
相似化合物的比较
- D-erythro-Sphingosine
- Sphinganine
- Phytosphingosine
- 4-Hydroxyspinganine
Uniqueness: trans-4-Sphingenine-13C2,D2 is unique due to its stable isotopic labels, which make it an invaluable tool for research. These labels allow for precise tracking and quantification in various biological and chemical studies, providing insights that are not possible with unlabeled compounds .
属性
分子式 |
C18H37NO2 |
|---|---|
分子量 |
303.49 g/mol |
IUPAC 名称 |
(E,2R,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
InChI 键 |
WWUZIQQURGPMPG-DOWGOISZSA-N |
手性 SMILES |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


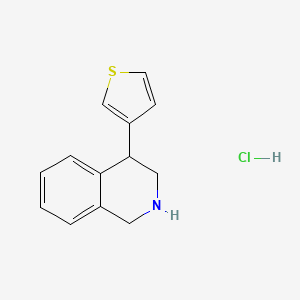

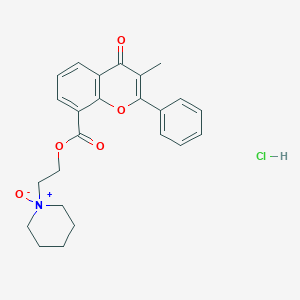
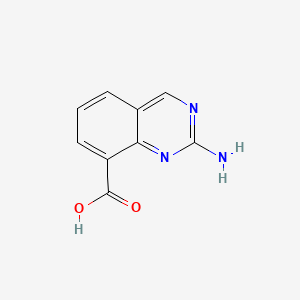

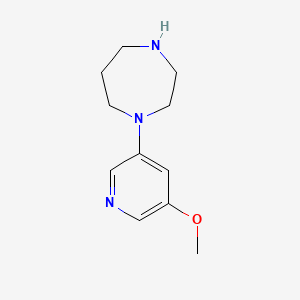
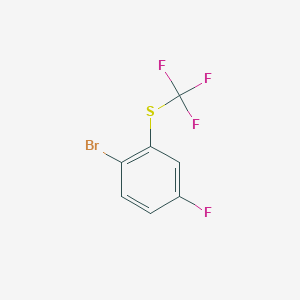
![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)

